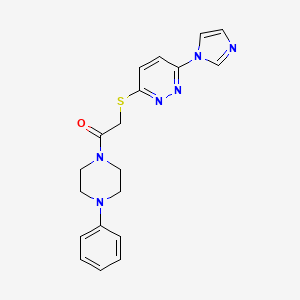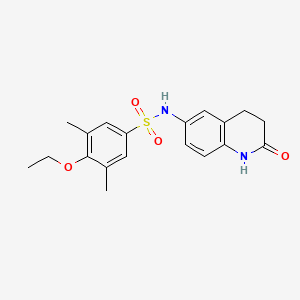
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” is a derivative of 4,6-dimorpholinyl-1,3,5-triazine . These compounds are known for their significant biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of these compounds involves N-substitution and Claisen-Schmidt condensation . The process involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture .Molecular Structure Analysis
The molecular structures of these derivatives are characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include N-substitution and Claisen-Schmidt condensation .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Triazine Derivatives Research has developed various methods for synthesizing triazine derivatives, including a one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method facilitated the rapid production of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing the adaptability of triazine synthesis to include different substituents and achieve targeted biological activities (Dolzhenko et al., 2021).
Antimicrobial Applications Triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new 1,2,4-triazole derivatives exhibited significant antimicrobial activities against various test microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Modification and Characterization
Chemical Modification Techniques Selective modification strategies have been applied to bifunctional heterocyclic compounds containing triazine units, demonstrating high-yielding and selective reactions that lead to the production of compounds with multiple biologically relevant residues. Such modifications underscore the versatility of triazine derivatives in chemical synthesis (Kolmakov, 2008).
Characterization and Structural Analysis Advanced characterization and structural analysis techniques, including X-ray crystallography, have been utilized to elucidate the crystal structures of triazine derivatives. This structural information is crucial for understanding the relationship between the chemical structure of triazine derivatives and their biological activities (Dolzhenko et al., 2021).
Wirkmechanismus
These compounds have shown in vitro antiproliferation activity against various cancer cells such as SW620 (human colon cancer cells), A549 (human nonsmall cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The mechanism of action is likely related to the inhibition of the PI3K/mTOR signaling pathway, which is a key target in anticancer therapy research .
Zukünftige Richtungen
The future directions for “N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” and its derivatives could involve further exploration of their anticancer properties and potential applications in anticancer therapy . Additionally, the development of dual PI3K/mTOR inhibitors is significant and urgently needed .
Eigenschaften
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMXUUIJFFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)
![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)
![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)
![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)
![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
